molecular formula C16H23NO3 B1326024 Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate CAS No. 951885-98-6

Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate

Cat. No. B1326024
CAS RN: 951885-98-6
M. Wt: 277.36 g/mol
InChI Key: QHOZMUTUUSYYGY-UHFFFAOYSA-N
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Description

Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate is a synthetic compound. It contains a total of 43 bonds, including 20 non-H bonds, 8 multiple bonds, 9 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 aromatic tertiary amine .


Synthesis Analysis

The synthesis of similar compounds often involves the use of dimethylaniline or its derivatives . For instance, Michler’s ketone, an electron-rich derivative of benzophenone, is synthesized using the Friedel-Crafts acylation of dimethylaniline with phosgene or equivalent reagents .


Molecular Structure Analysis

The molecular structure of Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate includes an ester (aliphatic), a ketone (aromatic), and a tertiary amine (aromatic) .

Scientific Research Applications

Synthons for Heterocyclic Compounds

Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate: serves as a building block for a diverse range of heterocyclic compounds. Its utility lies in its reactivity, allowing for the synthesis of acyclic, carbocyclic, and various five- and six-membered heterocyclic derivatives. These compounds are of significant interest due to their potential biological activities, offering new classes of biologically active heterocyclic compounds for biomedical applications .

Controlled Pesticide Release

The compound’s derivatives can be used to create stimuli-responsive polymers for controlled pesticide release. For instance, grafting onto chitosan, a natural polymer, can yield a pH and temperature dual-responsive copolymer. This application is particularly relevant in agriculture, where controlled release can lead to better efficacy and fewer adverse effects, addressing issues like photostability and toxicity .

Antimicrobial Agents

Derivatives of Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate have shown promise as antimicrobial agents. The structural flexibility of the compound allows for the synthesis of various thiophene derivatives, which can exhibit significant antimicrobial activity. This application is crucial in the development of new antibiotics and treatments for microbial infections .

Mechanism of Action

    Target of Action

properties

IUPAC Name

ethyl 6-[4-(dimethylamino)phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-4-20-16(19)8-6-5-7-15(18)13-9-11-14(12-10-13)17(2)3/h9-12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOZMUTUUSYYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate

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